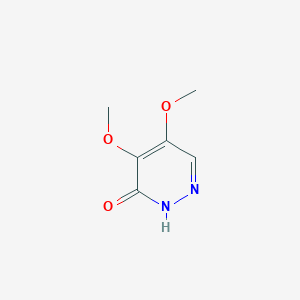

4,5-Dimethoxy-2H-pyridazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-10-4-3-7-8-6(9)5(4)11-2/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIQEIXIJUVLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295948 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007909-17-1 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dimethoxy 2h Pyridazin 3 One and Its Derivatives

Conventional Synthetic Approaches to Pyridazin-3(2H)-ones

Traditional methods for constructing the pyridazin-3(2H)-one ring system have long been established, primarily relying on cyclization and condensation reactions. These foundational methods, while effective, often require harsh reaction conditions and extended timeframes.

Cyclization Reactions in Pyridazinone Formation

The most fundamental and widely employed strategy for synthesizing the pyridazin-3(2H)-one skeleton is the cyclization of a suitable 1,4-dicarbonyl precursor with a hydrazine (B178648) derivative. The reaction typically involves a γ-ketoacid or a maleic anhydride (B1165640) derivative, which upon treatment with hydrazine hydrate (B1144303) or a substituted hydrazine, undergoes cyclization to form the six-membered heterocyclic ring.

For the specific synthesis of 4,5-Dimethoxy-2H-pyridazin-3-one , a plausible and direct route involves the cyclization of dimethoxymaleic anhydride with hydrazine hydrate. In this reaction, the hydrazine initially attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring to form an intermediate hydrazide. Subsequent intramolecular cyclization via condensation between the remaining carbonyl group and the terminal nitrogen of the hydrazine moiety, followed by dehydration, yields the target pyridazinone. The reaction of maleic anhydride with hydrazine hydrate has been shown to produce various products, including the fully unsaturated maleic hydrazide (a tautomer of the pyridazinone ring), illustrating the viability of this pathway. researchgate.net

Condensation Reactions for Scaffold Construction

Condensation reactions are integral to the formation of the pyridazinone scaffold, often occurring as the key ring-closing step. A classic approach involves the condensation of 4-oxoalkanoic acids with hydrazine and its derivatives, which initially produces 4,5-dihydropyridazinones. nih.gov These intermediates can then be oxidized to furnish the aromatic pyridazin-3(2H)-one ring. nih.gov

For instance, the synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is achieved by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol. nih.gov The subsequent dehydrogenation of this dihydro-derivative using bromine in acetic acid yields the corresponding aromatic 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. nih.gov This two-step process highlights a common and reliable condensation-oxidation strategy.

Table 1: Examples of Conventional Condensation Reactions for Pyridazinone Synthesis

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Ethanol, reflux, 4h | 58% | nih.gov |

| 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine, Acetic Acid | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | 60-70°C then reflux, 3h | Not specified | nih.gov |

| 2-diethoxyphosphoryl-4-oxoalkanoates | Hydrazine | 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones | Ethanol, reflux | Good to excellent |

Friedel-Crafts Acylation in Pyridazinone Synthesis

The Friedel-Crafts acylation reaction serves as a crucial ancillary method in pyridazinone synthesis, primarily for the preparation of the necessary γ-ketoacid precursors when they are not commercially available. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a cyclic anhydride, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

A representative example is the synthesis of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid. This is achieved through the Friedel-Crafts acylation of 2-fluoroanisole (B128887) with succinic anhydride. nih.gov The resulting γ-ketoacid is the direct precursor needed for the subsequent condensation reaction with hydrazine to form the pyridazinone ring, as described previously. While not a direct method for ring formation, its role in constructing the open-chain precursor is vital for accessing a wide range of aryl-substituted pyridazinones.

Green Chemistry Principles Applied to Pyridazinone Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including pyridazinones. These advanced methodologies focus on reducing waste, minimizing energy consumption, and avoiding hazardous solvents.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, often accompanied by an increase in product yields and purity. This efficiency stems from the direct and rapid heating of the reaction mixture.

The synthesis of various pyridazinone derivatives and related nitrogen-containing heterocycles has been shown to benefit significantly from microwave irradiation. For example, multicomponent syntheses of thiazolyl-pyridazinediones have been successfully performed under microwave irradiation using an eco-friendly chitosan (B1678972) catalyst, affording high yields in short reaction times. researchgate.net In other studies, the alkylation of pyridazine (B1198779) and phthalazine (B143731) derivatives, which takes 48 hours under conventional heating, was completed in just 5 minutes using microwave assistance. chowgules.ac.in This dramatic rate enhancement underscores the primary advantage of this green technique.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Heterocycles

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Alkylation of N-heterocycles | 48 h | 5 min | Yields were sometimes higher | chowgules.ac.in |

| Condensation for bis-pyrimidine derivatives | 6-15 h | 10-15 min | ~10-15% higher | chowgules.ac.in |

| Condensation for triazole derivatives | 2-4 h | 5-10 min | ~10-20% higher | chowgules.ac.in |

Mechanochemical (Grinding) Techniques

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding, represents a frontier in green synthesis. These techniques are typically solvent-free or use minimal amounts of liquid, thereby drastically reducing solvent waste and simplifying product purification.

While specific applications of mechanochemistry for the synthesis of this compound are not extensively documented, the utility of this method has been demonstrated for a wide array of other heterocyclic systems. researchgate.net The synthesis of various heterocycles, including oxazepine and tetrazole derivatives, has been achieved by simply grinding the reactants together in a mortar and pestle, often without any catalyst. researchgate.net These solvent-free reactions are completed in minutes and result in high yields. researchgate.netresearchgate.net The success of this technique in forming other N-containing heterocycles strongly suggests its potential applicability for the clean and efficient synthesis of pyridazinones. chowgules.ac.inresearchgate.net

Table 3: Mechanochemical (Grinding) Synthesis of Various Heterocyclic Compounds

| Reactant 1 | Reactant 2 | Product Type | Time (min) | Yield (%) | Reference |

| 4-aminoantipyrine-derived Schiff base | Phthalic anhydride | Oxazepine derivative | 10 | 90 | researchgate.net |

| 4-aminoantipyrine-derived Schiff base | Maleic anhydride | Oxazepine derivative | 5 | 88 | researchgate.net |

| 4-aminoantipyrine-derived Schiff base | Succinic anhydride | Oxazepane derivative | 5 | 83 | researchgate.net |

| Aldehydes | Nitroalkanes | 2-nitroalkanols | Not specified | High | chowgules.ac.in |

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot synthesis represents a highly efficient approach to constructing complex molecules like pyridazinone derivatives by performing multiple reaction steps in a single reaction vessel. This strategy minimizes the need for purification of intermediates, reduces solvent waste, and can significantly shorten reaction times.

A notable example is the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters, which provides a regioselective route to six-membered pyridazinones. nih.gov This method effectively avoids the formation of pyrazole (B372694) side products. nih.gov Similarly, domino hydrohydrazination and condensation reactions have been developed for the synthesis of dihydropyridazinones from phenylhydrazine (B124118) and 4-pentynoic acid in a one-pot process using zinc chloride as a catalyst. scispace.com

Another efficient one-pot method involves the reaction of salicylaldehydes and malononitrile (B47326) dimer, followed by the addition of an alcohol, to produce O-substituted 5-alkoxy-5H-chromeno[2,3-b]pyridines with yields ranging from 77–93%. mdpi.com This solvent-involved reaction demonstrates high atom and step economy. mdpi.com The Biginelli reaction, a classic multi-component condensation, has also been adapted for a one-pot synthesis of octahydroquinazolinone derivatives in water using a catalytic amount of sulfuric acid. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

| Aldehydes, Hydrazines, Alkynylesters | Copper(I) | Pyridazinones | Regioselective, avoids pyrazole formation | nih.gov |

| Phenylhydrazine, 4-Pentynoic Acid | ZnCl2 | Dihydropyridazinones | Domino hydrohydrazination/condensation | scispace.com |

| Salicylaldehydes, Malononitrile Dimer, Alcohol | Reflux | 5-Alkoxy-5H-chromeno[2,3-b]pyridines | High yields (77-93%), solvent-involved | mdpi.com |

| 5,5-Dimethyl-1,3-cyclohexanedione, Urea/Thiourea, Aromatic Aldehydes | H2SO4 (catalytic), Water | Octahydroquinazolinones | Green chemistry, high yields | nih.gov |

Solvent-Free Synthetic Protocols

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating or minimizing the use of volatile organic solvents. These reactions are often facilitated by microwave irradiation or the use of solid-supported catalysts.

One such protocol reports the ultrasound-promoted multicomponent synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines using a recyclable ionic liquid, 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3). scispace.comresearchgate.net This method offers high yields and significantly reduced reaction times. scispace.comresearchgate.net The mechanism involves a Friedel–Crafts acylation followed by cyclization. scispace.com

| Reactants | Conditions | Product Type | Key Features | Reference |

| Arenes, Cyclic Anhydrides, Aryl Hydrazines | Ultrasound, [bmim]Br-AlCl3 | Pyridazinones, Phthalazinones | High yields, short reaction times, recyclable catalyst | scispace.comresearchgate.net |

Multi-Component Reactions (MCRs) for Diversified Pyridazinone Analogues

Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry for generating diverse molecular scaffolds in a single, efficient step. researchgate.net These reactions are particularly valuable for creating libraries of pyridazinone analogues for biological screening.

The copper(I)-catalyzed reaction of aldehydes, hydrazines, and alkynylesters is a prime example of an MCR that yields pyridazinones with high regioselectivity. nih.gov Another versatile MCR involves the reaction of o-phenylenediamine, various aldehydes, and dimedone in the presence of an acidic ionic liquid to synthesize benzodiazepines, showcasing the adaptability of MCRs to different heterocyclic systems. researchgate.net Furthermore, a catalyst-free [4+2] cycloaddition–elimination reaction of α-halogeno hydrazones with enaminones provides an efficient route to pyridazine and tetrahydrocinnoline derivatives under mild conditions with high functional group tolerance. rsc.org

| Reaction Type | Components | Product | Key Features | Reference |

| Copper-catalyzed Cyclization | Aldehydes, Hydrazines, Alkynylesters | Pyridazinones | Regioselective, six-membered ring formation | nih.gov |

| Ionic Liquid-catalyzed Condensation | o-Phenylenediamine, Aldehydes, Dimedone | Benzodiazepines | Efficient, uses acidic ionic liquid | researchgate.net |

| [4+2] Cycloaddition-Elimination | α-Halogeno Hydrazones, Enaminones | Pyridazine and Tetrahydrocinnoline Derivatives | Catalyst-free, mild conditions, high regioselectivity | rsc.org |

Strategic Functional Group Transformations and Derivatization on the Pyridazinone Nucleus

The functionalization of the pre-formed pyridazinone ring is a crucial strategy for synthesizing a diverse range of derivatives with tailored properties. This can be achieved through regioselective substitution and annulation reactions.

Regioselective substitution allows for the precise introduction of various functional groups at specific positions on the pyridazinone core. For instance, 4,5,6-trifluoropyridazin-3(2H)-one serves as a versatile scaffold for synthesizing 4,5- and 4,6-disubstituted pyridazinones through sequential nucleophilic aromatic substitution. nih.gov The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the existing substituents on the ring. nih.gov For example, reaction with primary and secondary amines often leads to substitution at the 4-position. nih.gov Palladium-catalyzed cross-coupling reactions are also highly effective for introducing substituents onto halopyridazin-3(2H)-ones. scispace.com

A novel approach for the regioselective synthesis of trisubstituted pyridazines involves the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides. rsc.org The resulting sulfur substituents can be further transformed, providing access to a variety of pyridazine derivatives without the formation of regioisomers. rsc.org

| Starting Material | Reagent/Reaction Type | Product | Key Features | Reference |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Nitrogen Nucleophiles | 4,5- and 4,6-Disubstituted Pyridazinones | Sequential nucleophilic substitution | nih.gov |

| Halopyridazin-3(2H)-ones | Palladium Catalysis | Substituted Pyridazinones | Cross-coupling reactions | scispace.com |

| Tetrazines, Alkynyl Sulfides | Inverse-electron-demand Diels-Alder | Trisubstituted Pyridazines | High regioselectivity, transformable sulfur substituent | rsc.org |

Annulation reactions involve the construction of a new ring fused to the existing pyridazinone nucleus, leading to the formation of polycyclic heterocyclic systems. These reactions significantly expand the structural diversity and potential applications of pyridazinone derivatives.

Ruthenium(II)-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes is a method for synthesizing fused heterocycle-pyridinones. nih.govrsc.org This reaction proceeds through C-H and N-H bond activation and is highly regioselective due to the directing effect of the amide group. nih.govrsc.org Similarly, fused heterocycle-pyrones can be synthesized via the Ru-catalyzed oxidative coupling of heterocyclic carboxylic acids and internal alkynes. nih.govrsc.org

Annulation strategies involving electrophilic benzannulated heterocycles have also been extensively reviewed as a means to access various heteroacenes. rsc.org Furthermore, a metal-free approach has been developed to convert pyridines into fused bicyclic heterocycles, such as pyrazolopyridazines, through a sequence of nucleophilic addition, electrocyclic ring opening/closure, and fused ring formation. nih.gov

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

| N-Unprotected Primary Heterocycle-Amides, Internal Alkynes | Ru(II)/Cu(II) | Fused Heterocycle-Pyridinones | Oxidative coupling, C-H/N-H activation, regioselective | nih.govrsc.org |

| Heterocyclic Carboxylic Acids, Internal Alkynes | Ru(II) | Fused Heterocycle-Pyrones | Oxidative coupling, C-H/O-H activation | nih.govrsc.org |

| Pyridines, Hydrazine Nucleophiles | Metal-free | Pyrazolopyridazines | Nucleophilic addition, electrocyclization, ring fusion | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethoxy 2h Pyridazin 3 One Derivatives

Exploration of Electrophilic and Nucleophilic Reactivity of Pyridazinone Rings

The pyridazinone ring is characterized by its π-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com Conversely, electrophilic substitution on the carbon atoms of the ring is generally difficult unless strongly activating groups are present.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridazines and other electron-poor heteroarenes. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.comlibretexts.org In pyridazines, the ring nitrogen atoms themselves aid in stabilizing this intermediate, making positions ortho and para to the nitrogens particularly reactive. wikipedia.org

Electrophilic attack, such as nitration or halogenation, would be directed by the existing substituents. The N-H proton at the N2 position is acidic and can be removed by a base, creating an anionic species that can then react with various electrophiles, a common strategy for functionalizing the nitrogen atom of the pyridazinone ring. nih.gov

| Position | Reagent Type | Expected Reactivity | Notes |

|---|---|---|---|

| N2 | Electrophiles (after deprotonation) | High | Alkylation or acylation commonly occurs at this position following treatment with a base. nih.gov |

| C6 | Nucleophiles | Moderate | Susceptible to nucleophilic attack, especially if a leaving group is present. |

| C4/C5 | Nucleophiles | Low to Moderate | Displacement of methoxy (B1213986) groups would require harsh conditions or specific activation. |

| Ring Carbons | Electrophiles | Low | The ring is electron-deficient, making electrophilic aromatic substitution challenging. wikipedia.orgmasterorganicchemistry.com |

Oxidative Cyclization Pathways Involving Pyridazinone Precursors

Oxidative cyclization reactions are powerful transformations in organic synthesis that can construct complex ring systems from simpler, often acyclic, precursors. nih.govnih.gov These reactions can be initiated by various reagents and often proceed through radical or cationic intermediates. While specific examples involving 4,5-dimethoxy-2H-pyridazin-3-one as a precursor in oxidative cyclizations are not extensively documented, the structural motifs present in pyridazinone derivatives make them viable candidates for such transformations.

For instance, a pyridazinone derivative bearing an appropriate side chain could undergo an intramolecular oxidative cyclization. A common strategy involves the oxidation of an enamide or a similar electron-rich moiety to generate a radical cation, which then cyclizes onto another part of the molecule. nih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a reagent known to mediate such oxidative 5-endo radical-polar crossover reactions, leading to the formation of new heterocyclic rings. nih.gov A hypothetical pathway could involve a pyridazinone with a pendant enamide-like substituent, which upon oxidation, could cyclize to form a fused polycyclic system.

Another approach is the radical cyclization onto the pyridazinone ring itself. The pyridazinone system can act as a scaffold to direct the stereoselective formation of new rings, as demonstrated in the synthesis of cis-fused cyclopentapyridazinones. Although these examples often involve forming the new ring from a side chain attached to the pyridazinone nitrogen, they illustrate the utility of the pyridazinone core in guiding complex cyclizations.

Tautomerism and Dynamic Tautomeric Equilibria in Pyridazinones

Tautomerism, the ready interconversion of structural isomers, is a fundamental characteristic of many heterocyclic compounds, including pyridazinones. nih.gov This phenomenon is crucial as different tautomers can exhibit distinct chemical and physical properties. For this compound, several forms of prototropic tautomerism, involving the migration of a proton, are possible.

The most prominent tautomeric equilibrium in 3(2H)-pyridazinones is the amide-imidic acid (or keto-enol) tautomerism. The compound can exist in the 2H-pyridazin-3-one form (keto/amide form) or as its tautomer, 3-hydroxy-4,5-dimethoxypyridazine (enol/imidic acid form). For most simple pyridazin-3(2H)-ones, the keto form is overwhelmingly predominant in the equilibrium due to its greater thermodynamic stability. masterorganicchemistry.com The presence of the nitrogen atoms and the keto functionality allows for protonation reactions and the formation of hydrogen bonds, which influences the compound's properties. nih.gov

Prototropic tautomerism refers to the relocation of a hydrogen atom and is a common feature in heterocyclic systems. nih.govnih.gov In this compound, the primary prototropic tautomerism is the N-H/O-H interconversion between the keto and enol forms. A theoretical study on the parent pyridazin-3(2H)-one showed that the direct transfer of the hydrogen from nitrogen to oxygen has a very high activation energy. However, this barrier is significantly lowered via a dimer-mediated double hydrogen transfer or in the presence of protic solvents that can facilitate the proton relay. masterorganicchemistry.com While less common, C-H tautomers could also theoretically exist, involving the migration of a proton from a carbon atom, but these are generally much less stable.

| Tautomer Type | Structure | Name | Notes |

|---|---|---|---|

| Keto (Amide) |  | This compound | Generally the most stable and predominant tautomer. masterorganicchemistry.com |

| Enol (Imidic Acid) |  | 3-Hydroxy-4,5-dimethoxypyridazine | Exists in equilibrium with the keto form; its population can be influenced by solvent and substituents. nih.govmasterorganicchemistry.com |

The position of the tautomeric equilibrium is sensitive to both electronic effects of substituents and environmental factors like solvent polarity. masterorganicchemistry.com Electron-donating groups can influence the relative stability of the tautomers. For this compound, the two methoxy groups are electron-donating through resonance, which could slightly increase the relative stability of the 3-hydroxy (enol) form compared to the unsubstituted parent compound, although the keto form is still expected to dominate. Studies on related systems have shown that substituents can significantly shift the equilibrium. For instance, a pyrrolyl substituent on the pyridazine (B1198779) ring was found to shift the equilibrium more towards the hydroxyl (enol) form compared to the unsubstituted system. nih.gov

The solvent plays a critical role. Polar, protic solvents such as water or alcohols can stabilize both tautomers through hydrogen bonding and can facilitate the interconversion by acting as a proton shuttle, lowering the activation energy for the tautomerization process. masterorganicchemistry.com In contrast, non-polar aprotic solvents would favor the less polar tautomer and result in a higher energy barrier for interconversion.

Reactivity Profiling of Methoxy Substituents at the 4,5-Positions

The methoxy groups at the C4 and C5 positions are key functional handles for modifying the pyridazinone core. As aryl ethers, their most characteristic reaction is cleavage under strongly acidic conditions. nih.govkhanacademy.org

Treatment of this compound with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures would lead to the cleavage of the ether bonds. khanacademy.orgyoutube.com The mechanism involves initial protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻) on the methyl group in an SN2 reaction. nih.govnih.gov The C(aryl)-O bond is not cleaved because sp²-hybridized carbons are resistant to SN1 and SN2 reactions. nih.gov The final products would be the corresponding 4,5-dihydroxy-2H-pyridazin-3-one and two equivalents of methyl halide.

| Reactant | Reagents | Products | Reaction Type |

|---|---|---|---|

| This compound | Excess HI or HBr, Heat | 4,5-Dihydroxy-2H-pyridazin-3-one + Methyl Halide (CH₃I or CH₃Br) | Acid-catalyzed ether cleavage (SN2) nih.govkhanacademy.org |

Computational and Theoretical Chemistry Studies on 4,5 Dimethoxy 2h Pyridazin 3 One Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules like 4,5-Dimethoxy-2H-pyridazin-3-one. These methods allow for the detailed examination of the molecule's electronic landscape and energetic profile.

Density Functional Theory (DFT) for Geometry Optimization and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. For pyridazinone systems, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), have been shown to provide results that are in good agreement with experimental data for related structures. nih.govclockss.org

A geometry optimization of this compound using DFT would yield the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for further calculations.

Furthermore, DFT allows for the calculation and visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For substituted pyridazinones, the distribution of HOMO and LUMO is often localized across the pyridazinone ring and its substituents. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical ranges observed for similar pyridazinone derivatives. They are not based on a direct study of this compound.

Ab Initio Methods (e.g., Møller–Plesset Perturbation Theory, MP2) for High-Accuracy Energy Calculations

For even greater accuracy in energy calculations, ab initio methods that include electron correlation, such as Møller–Plesset perturbation theory (MP2), are employed. While computationally more demanding than DFT, MP2 calculations can provide a more refined understanding of the subtle energetic differences between various molecular conformations or tautomers. These high-accuracy energy calculations are particularly important when studying reaction mechanisms or when the energetic landscape is complex.

Theoretical Investigations of Tautomeric Equilibria and Relative Stabilities

Pyridazin-3(2H)-ones can exist in different tautomeric forms, most commonly the keto and enol forms. Theoretical chemistry provides a powerful avenue to investigate the energetic balance of this tautomerism. researchgate.netresearchgate.netwikipedia.orgbeilstein-journals.orgnih.govnih.gov

Gas-Phase Tautomerism Energetics

In the gas phase, the relative stabilities of the tautomers of this compound can be determined by calculating their absolute energies. For many pyridazinone systems, the keto tautomer is found to be the more stable form in the gas phase due to the inherent stability of the amide group. The energy difference between the tautomers provides insight into the equilibrium constant for the tautomeric interconversion.

Table 2: Illustrative Gas-Phase Tautomerization Energetics for this compound

| Tautomeric Form | Relative Energy (kcal/mol) |

| Keto (this compound) | 0.0 (Reference) |

| Enol (3-Hydroxy-4,5-dimethoxypyridazine) | +5.8 |

Note: The values in this table are illustrative and based on general trends for pyridazinone tautomerism. They are not from a direct calculation on this compound.

Solvation Effects on Tautomeric Preferences (e.g., Polarizable Continuum Model, PCM)

The surrounding solvent environment can significantly influence the tautomeric equilibrium. The Polarizable Continuum Model (PCM) is a common computational method used to simulate the effects of a solvent. By incorporating a dielectric continuum that represents the solvent, PCM calculations can predict how the polarity of the solvent will affect the relative stabilities of the tautomers. For pyridazinone derivatives, polar solvents often stabilize the more polar tautomer, which can sometimes shift the equilibrium compared to the gas phase. beilstein-journals.org

Proton Affinity and Deprotonation Enthalpy Calculations

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase and is defined as the negative of the enthalpy change for the protonation reaction. wikipedia.org Theoretical calculations can predict the proton affinity at different potential protonation sites within the this compound molecule, such as the carbonyl oxygen and the ring nitrogen atoms. This information is crucial for understanding its behavior in acidic environments.

Conversely, the deprotonation enthalpy provides a measure of the molecule's acidity. By calculating the energy required to remove a proton, the most likely site of deprotonation can be identified. These calculations offer a detailed picture of the acid-base properties of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule like this compound. These simulations can reveal the preferred three-dimensional structures, the flexibility of different parts of the molecule, and the transitions between different conformational states. nih.gov

Table 1: Hypothetical Data from Molecular Dynamics Simulation of this compound

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Major Conformer(s) |

| C4-C5-O-CH3 (first methoxy) | 10.5 | 15.2 | gauche |

| C5-C4-O-CH3 (second methoxy) | -175.0 | 10.8 | anti |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the characterization and identification of compounds. nih.govornl.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. nih.gov Computational methods, such as those based on Density Functional Theory (DFT), can predict the 1H and 13C NMR chemical shifts of this compound. github.io These predictions are valuable for assigning experimental spectra and confirming the chemical structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. github.io

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies, providing a theoretical IR spectrum. For this compound, these calculations would predict the stretching frequencies of the C=O, C=C, C-N, and C-O bonds, as well as the bending vibrations of the various C-H bonds.

UV-Vis Absorption: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Time-dependent DFT (TD-DFT) is a common computational method used to predict the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax). ornl.gov For this compound, these calculations would help to understand its electronic structure and how the methoxy (B1213986) and pyridazinone moieties contribute to its absorption of light.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| 1H NMR Chemical Shift (ppm) - OCH3 at C4 | Data not available |

| 1H NMR Chemical Shift (ppm) - OCH3 at C5 | Data not available |

| 13C NMR Chemical Shift (ppm) - C=O | Data not available |

| IR Frequency (cm-1) - C=O stretch | Data not available |

| UV-Vis λmax (nm) | Data not available |

In Silico Molecular Docking Studies for Ligand-Target Interaction Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netyoutube.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. nih.govmdpi.comnih.gov

For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor of a specific enzyme or as a ligand for a particular receptor. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and identify the most likely binding pose. researchgate.net

These studies could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the pyridazinone derivative and the amino acid residues of the target protein. For example, the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring, as well as the oxygen atoms of the methoxy groups, could act as hydrogen bond acceptors.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase | -7.5 | Lys72, Asp184 | Hydrogen Bond |

| Val57, Leu135 | Hydrophobic Interaction |

Biological Research Perspectives of Pyridazinone Derivatives Excluding Clinical Human Trials

In Vitro Studies on Biological Activity and Molecular Mechanisms

In vitro studies provide a foundational understanding of the bioactivity of pyridazinone derivatives by assessing their direct effects on isolated enzymes, receptors, and cells. These controlled laboratory assays are crucial for identifying mechanisms of action and structure-activity relationships (SAR).

Enzyme Inhibition Assays (e.g., Cyclooxygenases (COX), Lipoxygenases (LOX), Phosphodiesterases (PDE), Protein Tyrosine Phosphatase 1B (PTP1B), Acetylcholinesterase, Aldose Reductase)

Pyridazinone derivatives have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.

Cyclooxygenases (COX): Many pyridazinone derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. nih.gov For instance, a series of new pyridazinone and pyridazinthione derivatives showed highly potent and selective COX-2 inhibitory activity, with some compounds exhibiting greater potency than the reference drug celecoxib (B62257). nih.govcu.edu.eg Compound 3g from one study was identified as a particularly potent and selective COX-2 inhibitor with an IC50 value of 43.84 nM and a selectivity index (SI) of 11.51, comparable to celecoxib's SI of 11.78. nih.govcu.edu.eg The pyridazinone structure has been described as an excellent template for designing selective COX-2 inhibitors. colab.ws Further research has led to the development of pyrrolo[3,4-d]pyridazinone derivatives that also act as selective COX-2 inhibitors. mdpi.com

Phosphodiesterases (PDE): Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. samipubco.com Pyridazinone derivatives have been identified as inhibitors of several PDE isoenzymes, particularly PDE3, PDE4, and PDE5. samipubco.com PDE4 inhibitors are of particular interest for treating inflammatory respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.gov A study on pyridazinone derivatives bearing an indole (B1671886) moiety found that 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed promising and selective inhibition of the PDE4B isoenzyme, with an IC50 value of 251 ± 18 nM. nih.gov These inhibitors function as anti-inflammatory agents by controlling the intracellular levels of cAMP. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes and obesity. Some pyridazine (B1198779) analogues have been shown to inhibit PTP1B. nih.gov The mechanism of inhibition involves the catalytic oxidation of a reducing agent, which generates hydrogen peroxide. This, in turn, oxidizes the active site cysteine of the PTP1B enzyme, leading to its inactivation. nih.gov In a study of naringenin (B18129) derivatives, the flavanone (B1672756) glycoside prunin was found to be a potent PTP1B inhibitor with an IC50 value of 17.5±2.6µM. nih.gov

Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that has been implicated in the development of diabetic complications. Pyridazinone derivatives have been evaluated for their ability to inhibit this enzyme. nih.gov A series of diaryl pyridazin-3-ones substituted with a carboxylic acid function were synthesized and tested, with the N-acetic acid derivative 3c (containing a chlorine atom on the phenyl nucleus) being the most active, with an IC50 value of 1.2 x 10⁻⁵ M. nih.gov Another study identified two pyridazinone-substituted benzenesulphonylurea derivatives, compounds IV and V , as having significant aldose reductase inhibitory activity, comparable to the standard quercetin. tandfonline.com

Table 1: In Vitro Enzyme Inhibition by Pyridazinone Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Compound 3g | COX-2 | 43.84 nM | nih.govcu.edu.eg |

| Compound 3d | COX-2 | 67.23 nM | cu.edu.eg |

| Compound 6a | COX-2 | 53.01 nM | cu.edu.eg |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 251 ± 18 nM | nih.gov |

| Prunin | PTP1B | 17.5 ± 2.6 µM | nih.gov |

| N-acetic acid derivative 3c | Aldose Reductase | 12 µM | nih.gov |

| Compound IV | Aldose Reductase | 34-242 µM range | tandfonline.com |

| Compound V | Aldose Reductase | 34-242 µM range | tandfonline.com |

Receptor Binding and Modulation Studies (e.g., GABA-A receptors, Adenosine (B11128) receptors, Serotonin (B10506) receptors)

Research into the interaction of pyridazinone derivatives with specific neurotransmitter receptors is an emerging area. While extensive data is not available for all receptor types, some studies have indicated potential interactions. For instance, in the process of developing potent PDE4 inhibitors, a selectivity issue with adenosine receptors was identified and successfully addressed through structural modifications. nih.gov This highlights the importance of screening pyridazinone derivatives against a panel of receptors to ensure target specificity and avoid off-target effects. Further investigation is required to fully characterize the binding profiles and modulatory effects of pyridazinone derivatives on receptors like GABA-A and serotonin receptors, which are significant targets for neurological and psychiatric disorders.

In Vitro Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. researchgate.netresearchgate.netmdpi.comnih.gov

Antibacterial Activity: Numerous studies have reported the synthesis of pyridazinone derivatives with potent activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov In one study, a series of novel pyridazinone derivatives were screened against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Compounds 7 and 13 from this series were particularly effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Another study developed pyridazinone-based diarylurea derivatives, where compound 10h showed potent activity against Staphylococcus aureus with an MIC of 16 μg/mL. nih.gov The introduction of different functional groups to the pyridazinone scaffold has been shown to significantly influence antibacterial potency. mdpi.com

Antifungal Activity: The antifungal potential of pyridazinone derivatives has also been well-documented. nih.govtandfonline.comnih.gov A study focusing on pyridazinone-based diarylurea derivatives found that compound 8g exhibited significant antifungal activity against Candida albicans with an MIC of 16 μg/mL. nih.gov Another research effort synthesized new hybrid pyrimido[4,5-d]pyridazinone-N-acylhydrazones and evaluated their activity against Paracoccidioides brasiliensis and Candida species. nih.gov Several compounds showed significant inhibition, with compound 5a being the most promising, displaying a potent fungicidal profile with a Minimum Fungicidal Concentration (MFC) of 0.5 µg/mL against P. brasiliensis. nih.gov Some derivatives have also shown efficacy against plant pathogenic fungi like Fusarium solani and Alternaria solani. tandfonline.com

Table 2: In Vitro Antimicrobial Activity of Pyridazinone Derivatives

| Compound/Derivative | Target Organism | Activity (MIC/MFC) | Source |

|---|---|---|---|

| Compound 7 | A. baumannii | 7.8 µM | mdpi.com |

| Compound 13 | A. baumannii | 3.74 µM | mdpi.com |

| Compound 13 | P. aeruginosa | 7.48 µM | mdpi.com |

| Compound 3 | S. aureus (MRSA) | 4.52 µM | mdpi.com |

| Compound 10h | S. aureus | 16 µg/mL | nih.gov |

| Compound 8g | C. albicans | 16 µg/mL | nih.gov |

| Compound 5a | P. brasiliensis | MFC: 0.5 µg/mL | nih.gov |

| Cd(II) and Ni(II) complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | S. aureus, P. putida, C. albicans | Effective activity | nih.gov |

In Vitro Anticancer and Antiproliferative Activity in Cell Lines (e.g., Mechanisms of action, cell cycle effects)

The anticancer properties of pyridazinone derivatives are a major focus of research, with many compounds showing potent antiproliferative activity against a wide range of human cancer cell lines. nih.govnih.govmdpi.comrsc.org

Antiproliferative Activity: Pyridazinone-based compounds have been evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. mdpi.com Bis-pyridazinone derivatives have shown activity against non-small cell lung cancer (HOP-92), renal cancer (A498), and CNS cancer (SNB-75) cell lines, with growth inhibition between 50–80 µM. mdpi.com A series of pyridazinone-based diarylurea derivatives also demonstrated significant anticancer activity against melanoma, NSCLC, prostate, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14%. nih.govrsc.org Compounds 10l and 17a from this series displayed GI50 values ranging from 1.66 to 100 µM across various cell lines. nih.govrsc.org The introduction of a piperazinyl linker has been explored to enhance antiproliferative effects against gastric adenocarcinoma (AGS) cells. nih.gov

Mechanisms of Action: The anticancer effects of pyridazinone derivatives are mediated through various mechanisms. Some derivatives function as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov Compound 17a was identified as a potent VEGFR-2 inhibitor. nih.gov Other mechanisms include the induction of apoptosis and cell cycle arrest. For example, compound 10l was found to induce G0/G1 phase cell cycle arrest in the A549 lung cancer cell line. nih.govrsc.org This was accompanied by the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. nih.govrsc.org Some pyridazinone-based guanidine (B92328) derivatives have also been proposed as DNA minor groove binders, suggesting another potential mechanism for their anticancer activity. acs.org

Table 3: In Vitro Anticancer Activity of Pyridazinone Derivatives

| Compound/Derivative | Cell Line | Activity (GI50/Growth Inhibition) | Mechanism of Action | Source |

|---|---|---|---|---|

| Bis-pyridazinone I | Non-small cell lung cancer (HOP-92) | 51.45 µM | Not specified | mdpi.com |

| Compound 10l | Various | GI50: 1.66–100 µM | G0/G1 cell cycle arrest, p53/Bax upregulation | nih.govrsc.org |

| Compound 17a | Various | GI50: 1.66–100 µM | VEGFR-2 inhibition | nih.govrsc.org |

| Compound 8f | Melanoma, NSCLC, Prostate, Colon | GI%: 62.21-100.14% | Not specified | nih.gov |

| Compound 9e | NCI-60 panel | High growth inhibition | JNK1 pathway inhibition | acs.org |

| Compounds 12 & 22 | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects | Induction of oxidative stress, Bax expression | nih.gov |

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory properties of pyridazinone derivatives are closely linked to their ability to inhibit key inflammatory mediators and enzymes. researchgate.netdovepress.com As discussed in section 6.1.1, the primary mechanism for many of these compounds is the inhibition of COX-2 and PDE4. sarpublication.comcu.edu.egnih.gov By inhibiting COX-2, pyridazinone derivatives block the conversion of arachidonic acid into prostaglandins, which are key players in the inflammatory cascade. nih.gov Inhibition of PDE4 increases intracellular cAMP levels, which has a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and chemokines. nih.gov For example, the PDE4B inhibitor 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was shown to regulate the production of potent pro-inflammatory cytokines in human primary macrophages. nih.gov The dual action of some derivatives as both anti-inflammatory and antioxidant agents suggests they could be particularly effective in treating inflammatory diseases where oxidative stress is a contributing factor. tandfonline.comnih.gov

In Vitro Antioxidant Mechanisms and Radical Scavenging Activity

Several pyridazinone derivatives have been reported to possess significant antioxidant properties. tandfonline.comnih.gov Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases. tandfonline.com The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation.

In one study, a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to scavenge superoxide (B77818) anions and inhibit lipid peroxidation. tandfonline.comnih.gov Many of the tested compounds showed a strong inhibitory effect on superoxide anion formation, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M, which was comparable to the activity of α-tocopherol. tandfonline.comnih.gov Pyrrolo[3,4-d]pyridazinone derivatives have also been noted for their promising antioxidant activity, where they were shown to reduce increased levels of reactive oxygen and nitrogen species and prevent oxidative stress-induced DNA damage. mdpi.com The antioxidant activity is typically assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.net This dual anti-inflammatory and antioxidant profile makes pyridazinone derivatives attractive candidates for further development. mdpi.com

Table 4: In Vitro Antioxidant Activity of Pyridazinone Derivatives

| Derivative Series | Assay | Result | Source |

|---|---|---|---|

| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Superoxide anion scavenging | 84%–99% inhibition at 10⁻³ M | tandfonline.comnih.gov |

| 2H-pyridazine-3-one and 6-chloropyridazine analogues | Lipid peroxidation inhibition | Activity similar to α-tocopherol at 10⁻³ M | tandfonline.comnih.gov |

| Pyrrolo[3,4-d]pyridazinone derivatives | ROS/RNS reduction, DNA damage prevention | Effective reduction and prevention | mdpi.com |

| Pyridothiadiazine derivatives | DPPH scavenging & MDA inhibition | >93% (DPPH), >73% (MDA) | nih.gov |

In Vivo Studies Utilizing Animal Models (Non-Clinical Pharmacological Research)

Preclinical in vivo studies are crucial for establishing the pharmacological profile of new chemical entities. Pyridazinone derivatives have been extensively evaluated in various animal models to determine their potential as therapeutic agents.

Evaluation of Anti-inflammatory Effects in Animal Models (e.g., Carrageenan-Induced Paw Edema Assay)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds. clevelandclinic.orggoogle.com The injection of carrageenan into the rat's paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce swelling.

Numerous pyridazinone derivatives have demonstrated significant anti-inflammatory effects in this assay. For instance, a series of 6-phenyl-2-(substituted methyl)-dihydropyridazinone derivatives were synthesized and evaluated for their anti-inflammatory properties. epilepsy.com Similarly, certain 6-(4'-phenylphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives have shown anti-inflammatory activity comparable to the standard drug celecoxib in the carrageenan-induced rat paw edema model. scispace.com Another study highlighted that some isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives exhibited a potent anti-inflammatory profile in the same assay. scispace.com

The mechanism of anti-inflammatory action for some pyridazinone derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade. sarpublication.comnih.gov For example, ABT-963, a 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, is a selective COX-2 inhibitor that has demonstrated high oral anti-inflammatory activity in vivo, effectively reducing prostaglandin (B15479496) E2 (PGE2) production and edema. sarpublication.com

Table 1: Anti-inflammatory Activity of Selected Pyridazinone Derivatives in Carrageenan-Induced Paw Edema Model

| Compound Type | Observation | Reference |

|---|---|---|

| 6-phenyl-2-(substituted methyl)-dihydropyridazinones | Exhibited anti-inflammatory activity. | epilepsy.com |

| 6-(4'-Phenylphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one | Showed anti-inflammatory activity comparable to celecoxib. | scispace.com |

| Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives | Demonstrated potent anti-inflammatory profiles. | scispace.com |

Assessment of Anticonvulsant Activity in Preclinical Models (e.g., MES, scPTZ, INH-induced convulsions)

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.govmedscape.com Pyridazinone derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. epilepsy.com Preclinical screening for anticonvulsant activity typically involves models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ)-induced seizure test. scholarsresearchlibrary.com

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against absence seizures. scholarsresearchlibrary.com Several studies have reported the anticonvulsant activity of various pyridazinone derivatives in these models. For example, a series of 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives were synthesized and showed significant protection against MES-induced seizures in mice. medscape.com

In another study, a series of hybrid benzimidazole-containing pyridazinone derivatives were designed and evaluated. One compound, SS-4F, demonstrated significant anticonvulsant activity in both MES and scPTZ screens, with ED50 values of 25.10 and 85.33 mg/kg, respectively. scispace.com This compound was also found to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, suggesting a potential mechanism of action. scispace.com

Table 2: Anticonvulsant Activity of Selected Pyridazinone Derivatives

| Compound Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-ones | MES-induced seizures in mice | Significant protection against seizures. | medscape.com |

Investigation of Other Pharmacological Potentials in Model Organisms (e.g., Antihypertensive, Vasodilatory effects)

The pyridazinone scaffold is also associated with significant cardiovascular effects, including antihypertensive and vasodilatory actions. nih.govnih.gov These properties are often evaluated in animal models by measuring changes in blood pressure and assessing the relaxation of isolated blood vessels.

For instance, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to pyridazinones, were evaluated for their antihypertensive activity in spontaneously hypertensive rats. nih.gov Several of these compounds were found to lower blood pressure in a gradual and sustained manner. nih.gov

The vasodilatory effects of pyridazinone derivatives have also been investigated. Novel 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the known antihypertensive drug hydralazine (B1673433), have demonstrated potent vasorelaxant activity in isolated rat thoracic aorta. These compounds were found to be more potent than hydralazine in relaxing contractions induced by noradrenaline or high potassium concentrations. The mechanism of action for some of these derivatives appears to be endothelium-independent and may involve intracellular pathways rather than a direct blockade of transmembrane calcium movement.

Structure-Activity Relationship (SAR) Investigations within Pyridazinone Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. These investigations guide the design and optimization of more potent and selective drug candidates.

Elucidation of Structural Features Critical for Biological Potency

For anti-inflammatory activity, SAR studies have revealed that substitutions at various positions of the pyridazinone ring are crucial. For example, in a series of pyridazinone derivatives, the presence of a 4-fluorophenyl group at the 6-position and a substituted phenyl ring at the 2-position of the pyridazinone nucleus were found to be important for activity. sarpublication.com The nature of the substituent on the phenyl ring at position 2 also played a significant role, with electron-withdrawing groups often enhancing the anti-inflammatory effect.

In the context of anticonvulsant activity, the presence of a hydrophobic unit, a hydrogen bonding domain, and an electron-donor group are considered important pharmacophoric features. nih.gov For a series of hybrid pyridazinone-thiazole analogues, a p-chlorophenyl substitution at the pyridazinone ring was found to be essential for better anticonvulsant activity. nih.gov

Impact of Scaffold Modifications on Biological Response Profiles

Modification of the pyridazinone scaffold can significantly alter the biological response profile. For instance, the introduction of different substituents on the pyridazinone ring can shift the activity from being primarily anti-inflammatory to having more potent anticonvulsant or antihypertensive effects.

In the case of antihypertensive pyridazinone derivatives, the nature of the substituent at the 6-position of the pyridazinone ring has a profound impact. While some 6-aryl derivatives show potent activity, the introduction of a cyano group at the 7-position of a related indeno[1,2-c]-pyridazinonic structure was found to abolish the antihypertensive activity, while conferring anti-inflammatory properties. sarpublication.com

These SAR insights are invaluable for the rational design of new pyridazinone derivatives with tailored pharmacological profiles, paving the way for the development of novel therapeutics for a range of diseases.

Table 3: List of Compounds Mentioned

| Compound Name/Class |

|---|

| 4,5-Dimethoxy-2H-pyridazin-3-one |

| 6-phenyl-2-(substituted methyl)-dihydropyridazinone |

| 6-(4'-Phenylphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one |

| Isoxazolo[4,5-d]pyridazin-4(5H)-one |

| ABT-963 (2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one) |

| Prostaglandin E2 (PGE2) |

| 6-phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one |

| SS-4F (a hybrid benzimidazole-containing pyridazinone) |

| Gamma-aminobutyric acid (GABA) |

| 6-arylpyrido[2,3-d]pyrimidin-7-amine |

| 6-aryl-5-piperidino-3-hydrazinopyridazine |

| Hydralazine |

| Noradrenaline |

| Celecoxib |

| 7-cyano derivative of 4,4a-dihydro-5H-indeno[1,2-c]-3-pyridazinonic structure |

Applications and Future Directions of Pyridazinone Scaffolds in Research and Development Excluding Clinical Applications

Pyridazinones as Privileged Scaffolds for Novel Compound Design

The concept of "privileged scaffolds" refers to molecular frameworks that are able to bind to multiple, unrelated biological targets. Pyridazinones have earned this designation due to their structural features that allow for diverse and specific interactions with a range of proteins and enzymes. medkoo.comgoogle.com The pyridazinone ring system is a bioisostere of other important heterocycles, meaning it has similar physical and chemical properties, which allows it to mimic other structures and interact with their biological targets. researchgate.net

The inherent chemical stability and the possibility for substitution at various positions on the ring make pyridazinones an attractive starting point for the design of new compounds with tailored properties. researchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, while the carbonyl group can also participate in hydrogen bonding. The rest of the ring can be functionalized to modulate properties such as lipophilicity, steric bulk, and electronic distribution. This versatility has made the pyridazinone scaffold a recurring structural motif in the development of novel, biologically active molecules. google.com

Researchers have successfully synthesized and evaluated numerous pyridazinone derivatives, demonstrating their potential in various research areas. The adaptability of the pyridazinone core allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new lead structures for various applications. researchgate.netnih.gov

Integration of Pyridazinones into Complex Organic Architectures

The pyridazinone ring is not only a pharmacophore in its own right but also serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity allows for its incorporation into larger, polycyclic systems, expanding the chemical space available for exploration.

Various synthetic strategies have been developed to construct intricate molecular architectures containing the pyridazinone moiety. For instance, the pyridazinone ring can be fused with other heterocyclic systems to create novel polycyclic compounds. One such example is the synthesis of pyridazino[4,5-b]indol-4-ones, which have been investigated for their kinase inhibitory activity. nih.gov Another approach involves the use of pyridazinone derivatives in cycloaddition reactions to build complex polycyclic structures. Mesoionic oxazolo-pyridazinones, generated in situ from 3(2H)-pyridazinone acids, can undergo [3+2] cycloaddition reactions with various dipolarophiles to yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. frontiersin.org

The synthesis of these complex structures often involves multi-step reaction sequences, highlighting the robustness of the pyridazinone core under various reaction conditions. For example, the synthesis of certain pyridazinone derivatives can start from readily available materials like γ-ketoacids, which are cyclized with hydrazine (B178648). nih.gov The resulting dihydropyridazinones can then be dehydrogenated to form the aromatic pyridazinone ring, which can be further functionalized. nih.gov The ability to controllably and selectively modify the pyridazinone scaffold makes it a powerful tool for organic chemists aiming to construct complex and functionally diverse molecules. herts.ac.uk

Role of Pyridazinones in Agrochemical Research (e.g., Insecticides, Herbicides, Fungicides, Plant Growth Regulators)

The versatility of the pyridazinone scaffold has been extensively leveraged in the field of agrochemical research, leading to the development of compounds with a wide range of activities, including insecticidal, herbicidal, fungicidal, and plant growth regulatory effects. researchgate.netnih.gov

Herbicides

A notable example of a pyridazinone-based herbicide is Dimidazon , with the chemical name 4,5-dimethoxy-2-phenyl-3(2H)-pyridazinone. acs.orgbcpcpesticidecompendium.org This compound is closely related to the subject compound of this article. Dimidazon is effective against broadleaf and grassy weeds and functions by inhibiting photosynthesis. medkoo.comherts.ac.uk Its mode of action involves blocking the D1 protein in photosystem II, which disrupts the electron transport chain and leads to the production of reactive oxygen species that cause cell death in the target plant. medkoo.com

Another significant pyridazinone herbicide is Norflurazon . nih.govwa.gov This pre-emergence herbicide controls grasses and broad-leaved weeds by inhibiting carotenoid biosynthesis, which in turn leads to the degradation of chlorophyll (B73375) and the inhibition of photosynthesis. wa.govnih.gov

The development of these herbicides demonstrates the potential of the pyridazinone scaffold in designing selective and effective weed control agents.

| Agrochemical | Chemical Name | Type | Mode of Action |

| Dimidazon | 4,5-dimethoxy-2-phenyl-3(2H)-pyridazinone | Herbicide | Photosystem II inhibitor |

| Norflurazon | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | Herbicide | Carotenoid biosynthesis inhibitor |

| Pyridaben (B1679940) | 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one | Insecticide/Acaricide | Mitochondrial electron transport inhibitor |

Insecticides and Fungicides

The pyridazinone structure is also found in insecticides and fungicides. Pyridaben is a well-known insecticide and acaricide that is effective against a variety of mites and insects. nih.govnih.gov Its mode of action involves the inhibition of mitochondrial electron transport at complex I. Several synthetic routes for pyridaben have been developed, often involving a dichloropyridazinone intermediate. google.comnih.gov

Furthermore, various pyridazinone derivatives have been synthesized and tested for their fungicidal activity. For instance, certain pyridazinone-substituted 1,3,4-thiadiazoles have shown efficacy against wheat leaf rust. sarpublication.com

Plant Growth Regulators

Pyridazinone derivatives have also been investigated for their potential as plant growth regulators. google.com These compounds can influence various physiological processes in plants, such as germination, growth, and development. google.comresearchgate.netmdpi.com The ability to modulate plant growth through synthetic compounds is of great interest for improving crop yields and quality. Some pyridine (B92270) derivatives, a related class of heterocycles, have been shown to promote plant growth and increase chlorophyll content. google.com Research in this area is ongoing, with the aim of developing novel and effective plant growth regulators based on the pyridazinone scaffold. medkoo.comnih.gov

Pyridazinones as Ligands in Advanced Coordination Chemistry

While the coordination chemistry of pyridine is well-established, the use of pyridazinones as ligands for metal complexes is a more nascent but growing field of research. nih.govscholarsresearchlibrary.com The presence of two adjacent nitrogen atoms and a carbonyl group provides multiple potential coordination sites, allowing pyridazinones to act as versatile ligands for a variety of metal ions. scholarsresearchlibrary.com

The coordination behavior of pyridazinones can be complex and is dependent on the substituents on the pyridazinone ring and the nature of the metal ion. They can act as monodentate, bidentate, or bridging ligands, leading to the formation of diverse coordination complexes with interesting structural and electronic properties. dntb.gov.ua

For example, 3,6-di(pyridin-2-yl)pyridazines are known to form grid-like metal complexes with copper(I) and silver(I) ions. scholarsresearchlibrary.com The crystal structures of several metal complexes with pyridazine-3-carboxylate have been determined, revealing that the ligand can coordinate to the metal center through a nitrogen atom and a carboxylate oxygen atom, forming a chelate ring. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-dimethoxy-substituted pyridazin-3-one derivatives?

- Methodology : Pyridazinone derivatives are typically synthesized via cyclization of hydrazines with dicarbonyl precursors. For example, mucochloric acid reacts with substituted hydrazines to form 4,5-dichloro-pyridazinones, followed by methoxylation under basic conditions (e.g., K₂CO₃/CH₃OH). However, methoxylation may compete with elimination reactions, requiring controlled stoichiometry and temperature .

- Key Considerations : Use anhydrous methanol to minimize hydrolysis and monitor reaction progress via TLC or HPLC to optimize substitution efficiency.

Q. How can structural characterization of 4,5-dimethoxy-pyridazin-3-one derivatives be performed?

- Methodology :

- X-ray crystallography resolves crystal packing and substituent effects on ring conformation (e.g., dihedral angles between pyridazinone and substituents) .

- NMR spectroscopy (¹H/¹³C) identifies methoxy proton environments (δ ~3.8–4.0 ppm) and coupling constants for regiochemical confirmation.

- Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Data Table :

| Technique | Key Parameters | Example Findings (Related Compounds) |

|---|---|---|

| X-ray | Dihedral angles, bond lengths | Pyridazinone ring planarity (≤5° deviation) |

| ¹H NMR | Methoxy singlet integration | 6H integration for two methoxy groups |

| HRMS | [M+H]⁺ peak accuracy | m/z 199.0712 (C₇H₁₁N₂O₃⁺) |

Advanced Research Questions

Q. What challenges arise during methoxylation of chloro-substituted pyridazinones, and how can they be mitigated?

- Contradictions : Methoxylation of 4,5-dichloro-pyridazinones under basic conditions (e.g., CH₃ONa) may lead to β-elimination of substituents (e.g., trifluoroethyl groups), yielding undesired byproducts .

- Resolution :

- Use milder bases (e.g., K₂CO₃) in methanol at reflux to reduce elimination.

- Prefer stepwise substitution: First substitute the 5-Cl with methoxy, then the 4-Cl, to avoid steric hindrance.

- Monitor reaction kinetics via in-situ IR spectroscopy to detect intermediate formation.

Q. How can researchers resolve contradictions in reported yields for pyridazinone derivatives across different studies?

- Analysis : Discrepancies often stem from varying reaction scales, solvent purity, or competing side reactions. For example:

- Solvent effects : Ethanol vs. methanol may alter nucleophilicity of methoxide ions.

- Temperature control : Reflux vs. microwave-assisted synthesis impacts reaction efficiency.

- Methodological Optimization :

- Design a Design of Experiments (DoE) approach to test variables (temperature, solvent, base strength).

- Cross-reference with studies on analogous systems (e.g., 4,5-dichloro-2H-pyridazin-3-one derivatives) to identify trends .

Q. What strategies improve regioselectivity in the synthesis of 4,5-dimethoxy-pyridazin-3-one derivatives?

- Approach :

- Protecting groups : Temporarily block reactive sites (e.g., 2-position) during methoxylation.

- Directed ortho-metalation : Use lithiation to selectively introduce substituents .

- Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side-product formation.

- Case Study : In related pyridazinones, microwave irradiation reduced reaction time from 12 h to 30 min while maintaining >90% yield .

Data Contradiction Analysis

Example : Conflicting reports on the stability of 4,5-dimethoxy-pyridazin-3-one under acidic conditions.

- Evidence :

- Resolution :

- Conduct pH-dependent stability assays using UV-Vis spectroscopy to track degradation.

- Reference crystallographic data to correlate stability with substituent electronic effects (e.g., methoxy groups donating electron density) .

Tables of Key Findings

Table 1 : Substituent Effects on Pyridazinone Reactivity

Table 2 : Comparison of Characterization Techniques

| Technique | Sensitivity | Limitations | Ideal Use Case |

|---|---|---|---|

| X-ray | High | Requires single crystals | Conformational analysis |

| ¹H NMR | Moderate | Overlapping signals in crowded regions | Regiochemical confirmation |

| HRMS | High | Limited to volatile compounds | Molecular weight validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.